Cas no 1811-57-0 (1-Piperazineethanol, b,4-dimethyl-)

1-Piperazineethanol, β,4-dimethyl-, is a versatile chemical intermediate characterized by its piperazine backbone with ethanol and dimethyl substitutions. This compound is valued for its role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its structural features contribute to enhanced reactivity and selectivity. The presence of both hydroxyl and tertiary amine functional groups allows for diverse derivatization, making it useful in constructing complex molecular architectures. Its stability under standard conditions and compatibility with common solvents further facilitate its application in multi-step synthetic routes. The compound’s well-defined purity and consistent performance make it a reliable choice for research and industrial processes.
1-Piperazineethanol, b,4-dimethyl- structure
1811-57-0 structure
Product name:1-Piperazineethanol, b,4-dimethyl-
CAS No:1811-57-0
MF:C8H18N2O
MW:158.241322040558
MDL:MFCD28605356
CID:118104
PubChem ID:20649698

1-Piperazineethanol, b,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanol, b,4-dimethyl-
    • 1-Piperazineethanol,-bta-,4-dimethyl-(7CI,9CI)
    • 2-(4-methylpiperazin-1-yl)propan-1-ol
    • 1-Piperazineethanol,b,4-dimethyl
    • 1-Piperazineethanol, beta,4-dimethyl-
    • DTXSID80609257
    • LS-12572
    • SCHEMBL82218
    • 1811-57-0
    • MFCD28605356
    • ALBB-033258
    • MDL: MFCD28605356
    • Inchi: InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3
    • InChI Key: NCRWIAUNUXORIB-UHFFFAOYSA-N
    • SMILES: OCC(N1CCN(C)CC1)C

Computed Properties

  • Exact Mass: 158.14200
  • Monoisotopic Mass: 158.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7Ų
  • XLogP3: -0.2

Experimental Properties

  • PSA: 26.71000
  • LogP: -0.50960

1-Piperazineethanol, b,4-dimethyl- Security Information

1-Piperazineethanol, b,4-dimethyl- Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Piperazineethanol, b,4-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AA96590-5g
1-Piperazineethanol, β,4-dimethyl-
1811-57-0 >95%
5g
$995.00 2024-04-20
A2B Chem LLC
AA96590-500mg
1-Piperazineethanol, β,4-dimethyl-
1811-57-0 >95%
500mg
$467.00 2024-04-20
A2B Chem LLC
AA96590-1g
1-Piperazineethanol, β,4-dimethyl-
1811-57-0 >95%
1g
$509.00 2024-04-20
abcr
AB562193-1 g
2-(4-Methylpiperazin-1-yl)propan-1-ol; .
1811-57-0
1g
€306.00 2022-08-31
abcr
AB562193-5g
2-(4-Methylpiperazin-1-yl)propan-1-ol; .
1811-57-0
5g
€872.00 2023-08-31
Ambeed
A1970761-250mg
2-(4-Methylpiperazin-1-yl)propan-1-ol
1811-57-0 98%
250mg
$213.0 2024-08-03
abcr
AB562193-1g
2-(4-Methylpiperazin-1-yl)propan-1-ol; .
1811-57-0
1g
€312.00 2023-08-31
abcr
AB562193-500 mg
2-(4-Methylpiperazin-1-yl)propan-1-ol; .
1811-57-0
500MG
€259.20 2022-08-31
abcr
AB562193-5 g
2-(4-Methylpiperazin-1-yl)propan-1-ol; .
1811-57-0
5g
€852.00 2022-08-31
A2B Chem LLC
AA96590-25g
1-Piperazineethanol, β,4-dimethyl-
1811-57-0 >95%
25g
$2384.00 2024-04-20

Additional information on 1-Piperazineethanol, b,4-dimethyl-

Comprehensive Overview of 1-Piperazineethanol, β,4-dimethyl- (CAS No. 1811-57-0): Properties, Applications, and Industry Insights

1-Piperazineethanol, β,4-dimethyl- (CAS No. 1811-57-0) is a specialized organic compound belonging to the piperazine derivatives family. This compound, also referred to as 2-(2,5-dimethylpiperazin-1-yl)ethanol, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and versatile applications. With the increasing demand for high-purity intermediates in drug synthesis, this compound has become a focal point for researchers exploring novel therapeutic agents and catalysts.

The molecular structure of 1-Piperazineethanol, β,4-dimethyl- features a piperazine ring substituted with methyl groups at the 2 and 5 positions, along with an ethanol side chain. This configuration contributes to its enhanced solubility in polar solvents, making it a valuable component in formulation chemistry. Recent studies highlight its potential role in optimizing drug delivery systems, particularly in enhancing bioavailability for central nervous system (CNS) targeting—a trending topic in pharmaceutical R&D.

In the context of green chemistry and sustainable synthesis, CAS No. 1811-57-0 has been investigated as a building block for biodegradable polymers and non-toxic surfactants. Industry reports suggest its compatibility with ionic liquid-based reactions, aligning with the global shift toward eco-friendly manufacturing. Researchers are also examining its utility in asymmetric catalysis, addressing the growing need for chiral intermediates in agrochemicals and fragrances.

From a commercial perspective, suppliers of 1-Piperazineethanol, β,4-dimethyl- emphasize its >98% purity grades to meet stringent regulatory standards like ICH Q7 and USP/EP monographs. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed for quality verification, reflecting the compound's importance in GMP-compliant production. These protocols resonate with current industry queries about traceability in fine chemicals and batch-to-batch consistency.

Emerging discussions in computational chemistry have explored the molecular docking potential of 1811-57-0 with protein targets, particularly in neurological disorder research. This aligns with frequent search trends around AI-driven drug discovery and in silico ADMET prediction. Furthermore, patent databases reveal its inclusion in multicomponent reaction (MCR) methodologies, underscoring its relevance in high-throughput screening platforms.

Storage and handling recommendations for CAS No. 1811-57-0 typically advise argon-protected environments to prevent oxidation, a detail often queried by laboratory technicians. Its hygroscopic nature necessitates desiccated conditions, while its melting point range (78–82°C) informs process design for hot-melt extrusion applications—a technique gaining traction in controlled-release formulations.

In conclusion, 1-Piperazineethanol, β,4-dimethyl- represents a compelling case study in structure-activity relationship (SAR) optimization. Its dual functionality as both a hydrogen bond donor/acceptor positions it at the intersection of medicinal chemistry and material science. As regulatory bodies emphasize QbD (Quality by Design) principles, this compound's well-characterized properties make it a benchmark for rational molecular design in contemporary research.

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Amadis Chemical Company Limited
(CAS:1811-57-0)1-Piperazineethanol, b,4-dimethyl-
A1141066
Purity:99%/99%
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